molecular formula C13H13FN2O2S B4879290 1-(2-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4879290
M. Wt: 280.32 g/mol
InChI Key: OLVJPBTWNDWIGI-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyridinylmethyl group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

    Methanesulfonamide Formation: Finally, the methanesulfonamide group is introduced through sulfonation reactions using methanesulfonyl chloride and appropriate bases.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-N-[(pyridin-3-yl)methyl]methanesulfonamide
  • 1-(2-Bromophenyl)-N-[(pyridin-3-yl)methyl]methanesulfonamide
  • 1-(2-Iodophenyl)-N-[(pyridin-3-yl)methyl]methanesulfonamide

Uniqueness

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-13-6-2-1-5-12(13)10-19(17,18)16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVJPBTWNDWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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